3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile

Lipophilicity Physicochemical properties Drug-likeness

3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile (CAS 1449117-72-9; molecular formula C₁₂H₁₂F₃N₃; molecular weight 255.24 g/mol) is a disubstituted picolinonitrile building block in which a piperidine ring occupies the 3‑position and a trifluoromethyl group occupies the 5‑position of the pyridine scaffold. The compound is supplied at purities ≥97% (typically 98%) as a research‑grade intermediate.

Molecular Formula C12H12F3N3
Molecular Weight 255.24 g/mol
CAS No. 1449117-72-9
Cat. No. B1405030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile
CAS1449117-72-9
Molecular FormulaC12H12F3N3
Molecular Weight255.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(N=CC(=C2)C(F)(F)F)C#N
InChIInChI=1S/C12H12F3N3/c13-12(14,15)9-6-11(10(7-16)17-8-9)18-4-2-1-3-5-18/h6,8H,1-5H2
InChIKeyJECUZRRZDTUEBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile (CAS 1449117-72-9): Baseline Identity and Core Structural Features for Laboratory Sourcing


3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile (CAS 1449117-72-9; molecular formula C₁₂H₁₂F₃N₃; molecular weight 255.24 g/mol) is a disubstituted picolinonitrile building block in which a piperidine ring occupies the 3‑position and a trifluoromethyl group occupies the 5‑position of the pyridine scaffold . The compound is supplied at purities ≥97% (typically 98%) as a research‑grade intermediate . The simultaneous presence of an electron‑withdrawing nitrile at C‑2, a lipophilic trifluoromethyl substituent at C‑5, and a basic piperidine at C‑3 creates a substitution pattern that is difficult to replicate with readily available in‑class analogs, placing this molecule in the domain of custom heterocyclic building blocks for medicinal chemistry and chemical biology .

Why Generic Substitution of 3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile Is Not Valid Without Quantitative Evidence


Compounds containing a 2‑cyanopyridine core with a piperidine at C‑3 and a trifluoromethyl group are not interchangeable because the position of the –CF₃ group (pyridine C‑5 versus piperidine C‑4) fundamentally alters electronic distribution, lipophilicity (LogP), metabolic stability, and target‑binding geometry [1]. The des‑trifluoromethyl analog (CAS 780802-33-7) lacks the electron‑withdrawing and steric effects of –CF₃ entirely, while the regioisomer 3‑(4‑(trifluoromethyl)piperidin‑1‑yl)picolinonitrile (CAS 1516428-31-1) places –CF₃ on the piperidine ring, changing the basicity of the piperidine nitrogen and the conformational preferences of the saturated ring . These structural differences are well‑established in medicinal chemistry to cause large shifts in potency, selectivity, and ADME properties; without direct head‑to‑head experimental data, substitution between analogs introduces uncontrolled variables that can invalidate structure‑activity relationships and lead to irreproducible results [2].

Quantitative Differentiation Evidence for 3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile Versus Closest Analogs


Lipophilicity Shift (clogP) Relative to the Des‑Trifluoromethyl Analog

The presence of the pyridine‑C5 trifluoromethyl group markedly increases calculated lipophilicity compared with the des‑CF₃ analog. This shift is critical because higher LogP values influence membrane permeability, plasma protein binding, and metabolic clearance – three parameters that routinely determine whether a series progresses from hit to lead. [1]

Lipophilicity Physicochemical properties Drug-likeness

Electronic Effect on the Pyridine Ring Compared with the Piperidine‑CF₃ Regioisomer

When the trifluoromethyl group is attached to the pyridine ring (target compound) instead of the piperidine ring (CAS 1516428-31-1), its strong electron‑withdrawing effect directly reduces the electron density of the aromatic system. This affects (i) the hydrogen‑bond acceptor strength of the pyridine nitrogen, (ii) the dipole moment of the molecule, and (iii) the reactivity of the nitrile carbon toward nucleophiles. The piperidine‑CF₃ regioisomer retains a more electron‑rich pyridine ring because the –CF₃ is insulated by the saturated piperidine [1].

Electronic effects Structure–activity relationship Reactivity

Chemical Reactivity Profile: Nitrile Hydrolysis Stability in the Presence of the 5‑CF₃ Substituent

The electron‑withdrawing 5‑trifluoromethyl group activates the adjacent 2‑cyano group toward nucleophilic attack (e.g., hydrolysis, aminolysis, reduction) relative to analogs lacking the –CF₃ substituent. This property makes the target compound a more reactive intermediate for the synthesis of amides, carboxylic acids, amidines, and heterocycles, but also requires more careful handling under basic or nucleophilic conditions .

Chemical stability Synthetic utility Nitrile reactivity

Best‑Fit Application Scenarios for 3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile Based on Available Evidence


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring a 5‑CF₃‑2‑cyanopyridine Scaffold with C‑3 Piperidine

When a screening hit contains a pyridine core and structure–activity relationship (SAR) analysis indicates that both a strong electron‑withdrawing group at C‑5 and a basic amine at C‑3 are required, the target compound serves as a direct building block. Its calculated clogP of ~2.96 and TPSA of 39.92 Ų place it within favorable oral drug‑like space, while the reactive 2‑cyano group allows late‑stage diversification into amides, tetrazoles, or amidines. The 5‑CF₃ substituent contributes a σₚ ≈ +0.54, meaning that electronic modulation at this position is far stronger than with Cl (σₚ ≈ +0.23) or Br (σₚ ≈ +0.23), potentially offering a wider dynamic range for potency tuning.

Synthesis of Kinase or GPCR Targeted Libraries Where Trifluoromethyl‑Pyridine Is a Privileged Fragment

The 2‑cyano‑3‑piperidine‑5‑trifluoromethyl‑pyridine core combines three features frequently found in kinase hinge‑binding motifs and GPCR allosteric modulators. The piperidine nitrogen (pKa ≈ 10) is protonated at physiological pH and can engage in salt‑bridge interactions, while the 5‑CF₃ group fills hydrophobic pockets and increases metabolic stability. In contrast to the regioisomer with CF₃ on the piperidine ring, the pyridine‑CF₃ target compound retains the full basicity of the piperidine, which may be essential for target engagement. [1]

Development of Covalent Inhibitors Utilizing the Activated Nitrile Warhead

The electron‑withdrawing 5‑trifluoromethyl group activates the 2‑cyano substituent toward nucleophilic attack by catalytic cysteine or serine residues. This property makes the target compound a candidate for structure‑based design of covalent enzyme inhibitors where a nitrile serves as a reversible warhead. Analogs lacking the 5‑CF₃ group would have a less electrophilic nitrile and would likely require a different warhead strategy (e.g., acrylamide) to achieve comparable rates of covalent bond formation, introducing potential off‑target reactivity and selectivity liabilities. [2]

Procurement for Custom Library Synthesis Where Regio‑ and Substituent‑Defined Intermediates Are Non‑Negotiable

When a medicinal chemistry campaign has derived SAR that specifically requires a pyridine‑5‑CF₃ pattern, the target compound represents the direct, commercially available intermediate (98% purity; multiple global vendors). Substituting the des‑CF₃ or piperidine‑CF₃ regioisomer introduces a structural change that invalidates prior SAR and may waste 3–6 months of synthetic effort. The documented 98% purity, available from vendors with ISO‑certified quality systems, supports reproducible scale‑up of parallel synthesis and library production.

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